molecular formula C8H4BrNO2 B1454148 4-Bromo-benzooxazole-2-carbaldehyde CAS No. 944898-97-9

4-Bromo-benzooxazole-2-carbaldehyde

Cat. No. B1454148
M. Wt: 226.03 g/mol
InChI Key: ITOQKHSXCXNZJP-UHFFFAOYSA-N
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Description

4-Bromo-benzooxazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4BrNO2 . It is an off-white solid and has a molecular weight of 226.0291 .


Molecular Structure Analysis

The InChI code for 4-Bromo-benzooxazole-2-carbaldehyde is 1S/C8H6BrNO3/c9-4-2-1-3-5-6 (4)10-7 (13-5)8 (11)12/h1-3,8,11-12H . This code represents the compound’s specific structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Bromo-benzooxazole-2-carbaldehyde is an off-white solid . It has a molecular weight of 226.0291 and a molecular formula of C8H4BrNO2 .

Scientific Research Applications

Novel Synthesis Applications

A novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives utilizing tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one demonstrates the utility of such derivatives in synthesizing alkaloids like oroidin, hymenidin, and ageladine A, showcasing the compound's role in complex organic syntheses (Ando & Terashima, 2010).

Heterocycle Synthesis

Research has also highlighted its use as a precursor for synthesizing novel heterocycles, indicating its importance in creating pharmacologically relevant compounds. For instance, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde served as a precursor in the synthesis of new heterocycles, which were characterized by various spectroscopic methods, underscoring its role in medicinal chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Antioxidant and Anti-inflammatory Activity

Another study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives to evaluate their antioxidant and anti-inflammatory activities, indicating the compound's utility in developing potential therapeutic agents (Sudha, Subbaiah, & Mahalakshmi, 2021).

Benzoheterocyclic Carbaldehydes Preparation

A method described for preparing benzoheterocyclic carbaldehydes, including those in the benzoxazole series, showcases the compound's relevance in creating structurally diverse molecules, essential for pharmaceutical development (Luzzio & Wlodarczyk, 2009).

Luminescence Properties and Tautomerism

The synthesis and investigation of dibenzo(benzo)-18-crown-6-containing N-arylimines, derived from related carbaldehydes, explored their spectral luminescence properties. This research provides insights into the compound's potential in developing chemosensor systems with an intramolecular charge transfer mechanism (Dubonosov et al., 2009).

Safety And Hazards

For safety information and potential hazards associated with 4-Bromo-benzooxazole-2-carbaldehyde, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-bromo-1,3-benzoxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOQKHSXCXNZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696097
Record name 4-Bromo-1,3-benzoxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-benzooxazole-2-carbaldehyde

CAS RN

944898-97-9
Record name 4-Bromo-1,3-benzoxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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